Azide-PEG4-VC-PAB-Doxorubicin
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Overview
Description
Azide-PEG4-VC-PAB-Doxorubicin is a compound that combines a cytotoxic anthracycline antibiotic, Doxorubicin, with a linker, Azide-PEG4-VC-PAB. This compound is primarily used in the preparation of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The Azide group in the compound allows it to undergo click chemistry reactions, making it a versatile reagent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG4-VC-PAB-Doxorubicin is synthesized by linking Doxorubicin with the Azide-PEG4-VC-PAB linker. The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the Azide group reacts with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same click chemistry principles. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG4-VC-PAB-Doxorubicin primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.
Common Reagents and Conditions
CuAAC Reaction: Requires copper catalysts and Alkyne-containing molecules.
SPAAC Reaction: Involves DBCO or BCN-containing molecules.
Major Products
The major products formed from these reactions are antibody-drug conjugates (ADCs), which are used in targeted cancer therapies .
Scientific Research Applications
Azide-PEG4-VC-PAB-Doxorubicin has a wide range of applications in scientific research:
Mechanism of Action
Azide-PEG4-VC-PAB-Doxorubicin exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
- Duocarmycins
- Pyrrolobenzodiazepines
- Camptothecins
- Daunorubicins/Doxorubicins
- Auristatins
- Maytansinoids
Uniqueness
Azide-PEG4-VC-PAB-Doxorubicin is unique due to its versatile Azide group, which allows it to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable reagent in the synthesis of ADCs, providing high selectivity and efficiency in targeting cancer cells .
Properties
Molecular Formula |
C57H75N9O21 |
---|---|
Molecular Weight |
1222.3 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1 |
InChI Key |
SRKJKGKXNXYJQK-KMKKCVBPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
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